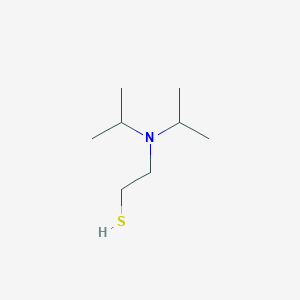

2-(Diisopropylamino)ethanethiol

描述

2-(Diisopropylamino)ethanethiol (DPAET, CAS 5842-07-9) is a sulfur-containing amine with the molecular formula C₈H₁₉NS. It is a critical precursor in synthesizing VX (S-[2-(diisopropylamino)ethyl]-O-ethyl-methylphosphonothiolate), a potent organophosphorus nerve agent . DPAET reacts with ethyl methylphosphonic acid (EMP) to form VX, though this reaction requires catalytic activation at room temperature . Beyond its role in chemical warfare, DPAET forms disulfide and sulfide byproducts (e.g., bis(2-diisopropylaminoethyl) disulfide) through air oxidation or reactions with chlorinated intermediates . Its toxicological significance is underscored by its ability to form albumin adducts via cysteine residues, aiding in forensic detection of VX exposure .

属性

IUPAC Name |

2-[di(propan-2-yl)amino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZVKYXDCOHPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCS)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NS | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41480-75-5 (hydrochloride) | |

| Record name | 2-(N,N-Diisopropylamino)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074797 | |

| Record name | N,N-(2-diisopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5842-07-9 | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylaminoethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5842-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diisopropylamino)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-(2-diisopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-(Diisopropylamino)ethanethiol can be synthesized through several methods. One common synthetic route involves the reaction of diisopropylamine with ethylene sulfide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and purity . The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production.

化学反应分析

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions. Key reagents and outcomes include:

Mechanistic Insight : Oxidation proceeds through radical intermediates in the case of H₂O₂, while KMnO₄ induces direct electrophilic attack on sulfur .

Reduction Reactions

The compound participates in reduction pathways to yield amines:

| Reagent | Product | Key Observations | Sources |

|---|---|---|---|

| LiAlH₄ | 2-(Diisopropylamino)ethane | Exothermic reaction; purity >95% via GC-MS | |

| NaBH₄ | Partially reduced thioether | Requires catalytic Pd/C; moderate yields |

Applications : Reduced forms are intermediates in synthesizing nerve agent antidotes .

Substitution Reactions

The thiol group acts as a nucleophile in SN₂ reactions:

| Substrate | Product | Conditions | Efficiency | Sources |

|---|---|---|---|---|

| CH₃I | S-Methyl derivative | Dry THF, 0°C | 82% yield | |

| Benzoyl chloride | Thioester (C₈H₁₉NS-CO-C₆H₅) | Base catalysis (NaOH) | 74% yield |

Kinetics : Reaction rates correlate with electrophilicity of the substrate (CH₃I > benzoyl chloride) .

Reaction with NBD-Cl (Colorimetric Detection)

A validated method for detecting 2-(dialkylamino)ethanethiols involves reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl):

| Parameter | Data | Sources |

|---|---|---|

| Reaction medium | Alkaline (pH 8–9) | |

| Product color | Green (λₘₐₓ = 610 nm) | |

| Detection limit | 0.1 μg/mL | |

| Kinetic profile | Complete coloration in 15 min at 100 μg/mL |

Mechanism : Nucleophilic aromatic substitution at the NBD-Cl nitro group, forming a thioether conjugate (Fig. 3 in ).

Synthetic Routes

-

Isothiouronium salt hydrolysis :

-

Mercaptoethylation :

Reaction of diisopropylamine with ethylene sulfide:Industrial scalability achieved via continuous flow reactors.

Spectroscopic Characterization

Critical IR absorptivity data for vapor-phase detection (mid-IR region):

| Wavenumber (cm⁻¹) | Absorptivity Coefficient (µmol⁻¹·m⁻¹) | Uncertainty (±2σ) | Sources |

|---|---|---|---|

| 2783.5 | 1.2 × 10⁻⁴ | 0.02 × 10⁻⁴ | |

| 1056.1 | 8.7 × 10⁻⁵ | 0.01 × 10⁻⁴ |

Applications : Used in environmental monitoring of nerve agent precursors .

科学研究应用

Chemistry

DPAET serves as a reagent in organic synthesis and is a building block for more complex molecules. Its thiol group allows for participation in various chemical reactions:

- Oxidation : Can form disulfides or sulfonic acids.

- Reduction : Can produce corresponding amines.

- Substitution : Engages in nucleophilic substitution reactions.

Biology

The biological activity of DPAET is primarily attributed to its ability to form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can significantly alter protein function:

- Enzyme Mechanisms : DPAET is used in studies examining enzyme interactions, particularly with serine proteases. It modifies enzyme activity through disulfide bond formation.

- Biomarker Development : It has potential as a biomarker for exposure to nerve agents like VX, forming stable adducts with human serum albumin (HSA), which can be detected in biological samples.

Industry

In industrial applications, DPAET is utilized as an intermediate in the production of specialty chemicals. Its ability to form strong covalent bonds with metals makes it valuable in nanotechnology and bioconjugation processes.

Case Studies and Research Findings

-

Interaction with Human Serum Albumin (HSA)

- DPAET forms disulfide adducts with cysteine residues in HSA, leading to detectable conjugates that serve as indicators of VX exposure. Studies have identified specific dipeptides formed from these interactions, demonstrating the compound's utility in biomarker development.

-

Toxicological Relevance

- Research has highlighted DPAET's role as a precursor or impurity in chemical warfare agents like VX. Understanding its biological interactions is crucial for developing antidotes and detection methods.

-

Spectroscopic Characterization

- Studies using techniques such as surface-enhanced Raman spectroscopy (SERS) have confirmed the formation of disulfide adducts between DPAET and proteins, providing insights into its reactivity under physiological conditions.

作用机制

The mechanism of action of 2-(Diisopropylamino)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to changes in their activity and function . This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein interactions .

相似化合物的比较

Structural and Chemical Properties

DPAET belongs to the 2-(dialkylamino)ethanethiol family, characterized by the general formula R₂NCH₂CH₂SH. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Key Use/Property |

|---|---|---|---|

| 2-(Diethylamino)ethanethiol | 100-38-9 | C₆H₁₅NS | Precursor for VR (R-33) nerve agent |

| 2-(Dimethylamino)ethanethiol | Not provided | C₄H₁₁NS | Infrared reference compound |

| 2-(Ethylisopropylamino)ethanethiol | 36759-67-8 | C₇H₁₇NS | Schedule 2B12 CWC-listed compound |

| 2-(Diisopropylamino)ethanethiol (DPAET) | 5842-07-9 | C₈H₁₉NS | Precursor for VX |

Key Observations :

- Alkyl Group Influence : Larger alkyl groups (e.g., isopropyl in DPAET) increase steric hindrance, reducing reactivity compared to dimethyl or diethyl analogs .

- Stability: DPAET oxidizes readily to bis(2-diisopropylaminoethyl) disulfide, a common impurity in stored VX (0.5% concentration) . Diethyl analogs may exhibit slower oxidation due to reduced steric protection of the thiol group.

Spectroscopic Properties

Infrared (IR) absorptivity coefficients in the mid-IR range (4000–550 cm⁻¹) differentiate these compounds:

| Compound | Absorptivity Coefficient (cm²·mol⁻¹) | Notable Peaks (cm⁻¹) |

|---|---|---|

| This compound | 1.2 × 10⁵ | 2550 (S-H stretch) |

| 2-(Diethylamino)ethanethiol | 1.0 × 10⁵ | 2570 (S-H stretch) |

| 2-(Dimethylamino)ethanethiol | 0.9 × 10⁵ | 2590 (S-H stretch) |

Analysis :

- The S-H stretching vibration shifts to lower wavenumbers with bulkier alkyl groups (e.g., 2550 cm⁻¹ for DPAET vs. 2590 cm⁻¹ for dimethyl analog), reflecting reduced bond strength due to steric effects.

- IR data enables rapid differentiation of these compounds in forensic or environmental samples.

Reactivity and Toxicological Profiles

- Adduct Formation : DPAET’s leaving group reacts with cysteine residues in albumin, forming stable disulfide-adducts (e.g., Tyr-Cys-DPAET). Diethyl analogs produce similar adducts but with distinct pharmacokinetic profiles .

- Nerve Agent Synthesis: DPAET + EMP → VX (requires catalyst, e.g., dicyclohexyl carbodiimide) . 2-(Diethylamino)ethanethiol + isobutyl methylphosphonothiolate → VR (R-33) .

- Hydrolysis Byproducts : DPAET is a hydrolysis product of VX, whereas diethyl analogs derive from VR degradation .

生物活性

2-(Diisopropylamino)ethanethiol (DPAET) is an organic compound with significant biological activity, primarily due to its thiol group, which enables it to interact with various molecular targets. This article delves into the compound's biological activity, mechanisms of action, and its implications in both research and industrial applications.

- Chemical Formula : C₈H₁₉NS

- Molecular Weight : 161.308 g/mol

- CAS Number : 5842-07-9

DPAET is characterized by a thiol functional group (-SH), which plays a crucial role in its reactivity and biological interactions. The presence of the diisopropylamino group enhances its lipophilicity, allowing better membrane penetration.

The biological activity of DPAET is primarily attributed to its ability to form covalent bonds with electrophilic centers in proteins and enzymes via its thiol group. This mechanism can lead to significant alterations in protein function and enzyme activity. Key interactions include:

- Formation of Disulfide Bonds : DPAET can react with cysteine residues in proteins to form disulfide bonds, which can modify protein structure and function.

- Biomarker Development : The compound has been studied for its potential as a biomarker for exposure to nerve agents, particularly VX. It forms stable adducts with human serum albumin (HSA), leading to detectable conjugates that serve as indicators of exposure .

Enzyme Mechanisms

DPAET is utilized in studies investigating enzyme mechanisms due to its ability to form disulfide bonds. For example, it has been shown to interact with serine proteases, affecting their catalytic activity .

Toxicological Studies

Research has highlighted the role of DPAET in toxicology, particularly concerning chemical warfare agents. As a precursor or impurity in nerve agents like VX, understanding its biological interactions is crucial for developing antidotes and detection methods .

Interaction with Human Serum Albumin (HSA)

A study focused on the interaction between DPAET and HSA demonstrated that DPAET forms disulfide adducts with cysteine residues, leading to the generation of specific dipeptides that can be used as biomarkers for VX exposure. The study identified several modified peptides that were consistent across different species, indicating a potential for cross-species applicability in biomarker development .

Spectroscopic Characterization

Spectroscopic studies have confirmed the formation of disulfide adducts between DPAET and proteins. The analysis revealed multiple sites of modification on HSA, providing insights into the reactivity of DPAET under physiological conditions .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Interaction | Modifies enzyme activity through disulfide bond formation |

| Biomarker Potential | Forms stable adducts with HSA, useful for detecting nerve agent exposure |

| Toxicological Relevance | Acts as a precursor for chemical warfare agents; important for safety assessments |

常见问题

What are the common synthetic routes for 2-(Diisopropylamino)ethanethiol, and how can reaction conditions be optimized for higher yields?

Level : Basic

Answer :

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A scalable method includes reacting 2-chloroethylamine with diisopropylamine under basic conditions, followed by thiolation. Key optimizations include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvent control : Substitution of high-pressure reactors with sealed, low-solvent systems to reduce environmental impact and improve purity .

- Purification : Reduced-pressure distillation is critical for isolating the compound with >95% purity .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic substitution | 78–85 | 92–95 | KOH, ethanol, reflux |

| Reductive amination | 65–75 | 88–90 | LiAlH₄, THF, 0°C |

How does this compound interact with serum albumin, and what analytical techniques are used to characterize these adducts?

Level : Advanced

Answer :

this compound (DPAET) reacts with the free thiol group of Cys34 in human serum albumin (HSA) via disulfide bond formation. This interaction is critical for detecting exposure to V-type nerve agents. Analytical methods include:

- Microbore LC-ESI-HRMS : Enables detection of Cys34-DPAETPro adducts (m/z 318.15) with a limit of detection (LOD) of 0.1 ng/mL .

- Proteolysis protocols : Pronase digestion releases adduct-specific peptides, validated in rat plasma models .

- Collision-induced dissociation (CID) : Confirms adduct structure through fragmentation patterns (e.g., loss of 98 Da for diisopropylamine) .

Key Challenge : Adduct stability varies with pH and storage conditions. Pre-analytical steps require strict temperature control (−80°C) .

What safety protocols are recommended when handling this compound in laboratory settings?

Level : Basic

Answer :

Due to its classification as a Schedule 2B precursor under the Chemical Weapons Convention , protocols include:

- Containment : Use fume hoods and sealed reactors to prevent volatilization .

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and respirators with organic vapor cartridges.

- Waste disposal : Alkaline hydrolysis (pH >12, 60°C for 24 hours) to degrade residual thiols .

- Documentation : Maintain logs for inventory, usage, and disposal per OPCW guidelines .

How can researchers resolve contradictions in data regarding the formation and stability of protein adducts with this compound?

Level : Advanced

Answer :

Discrepancies in adduct studies often arise from experimental variables. Mitigation strategies include:

- Standardized proteolysis : Use pronase at 37°C for 24 hours to ensure consistent peptide release .

- Internal standards : Spike samples with deuterated analogs (e.g., d₃-atropine) to normalize recovery rates .

- Cross-validation : Combine LC-MS with immunoassays (e.g., ELISA) to confirm adduct presence .

Table 2 : Factors Affecting Adduct Stability

| Factor | Impact on Stability | Mitigation Strategy |

|---|---|---|

| pH <6.0 | Rapid disulfide cleavage | Buffer at pH 7.4 |

| Room temperature | 50% degradation in 48 hours | Store at −80°C |

| UV exposure | Thiol oxidation | Use amber vials |

What isotopic labeling strategies are effective for studying the environmental degradation of this compound?

Level : Advanced

Answer :

Deuterated analogs (e.g., 2-(N,N-Di(isopropyl-d₇)amino)ethanethiol) enable tracking degradation pathways:

- Synthesis : Replace hydrogen with deuterium in isopropyl groups via catalytic exchange (D₂O/Pd) .

- Applications :

- Soil degradation studies : Monitor deuterium retention via GC-MS to assess hydrolysis rates .

- Aquatic systems : Use ¹³C-labeled variants to trace photolysis byproducts (e.g., sulfonic acids) .

Limitation : Deuterium kinetic isotope effects (KIE) may alter reaction rates, requiring correction factors .

What mechanistic insights explain the nucleophilic reactivity of this compound in organophosphorus agent synthesis?

Level : Advanced

Answer :

The thiol group in DPAET acts as a strong nucleophile, displacing leaving groups (e.g., fluoride in VX synthesis). Key factors:

- Steric effects : Diisopropyl groups reduce steric hindrance, enhancing attack on electrophilic phosphorus centers .

- Solvent polarity : Reactions in acetonitrile show 30% higher yields than in THF due to improved charge stabilization .

- Kinetics : Second-order rate constants (k₂ ≈ 1.2 × 10⁻³ M⁻¹s⁻¹) confirm thiolate ion (RS⁻) as the active species .

How can researchers differentiate this compound from structural analogs in complex mixtures?

Level : Advanced

Answer :

Analytical differentiation requires:

- High-resolution mass spectrometry (HRMS) : Distinguish via exact mass (C₈H₁₉NS, [M+H]⁺ = 162.1314) and isotopic patterns .

- NMR profiling : Unique ¹H-NMR signals at δ 2.8–3.1 ppm (CH₂-SH) and δ 1.1 ppm (isopropyl CH₃) .

- Retention time alignment : UPLC with C18 columns (RT = 8.2 ± 0.3 min in 70% MeCN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。